Maduramicin

Description

Properties

IUPAC Name |

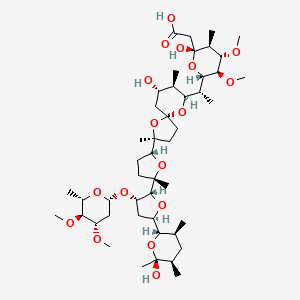

2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWVUEZAROXKXRT-VQLSFVLHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H80O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044546 | |

| Record name | Maduramicin alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

917.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79356-08-4, 84878-61-5 | |

| Record name | Maduramicin α | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79356-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | X 14868A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Maduramicin alpha | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Maduramicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MADURAMICIN ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S6GVE3CIQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context and Research Trajectories of Maduramicin

Discovery and Isolation from Actinomadura yumaensis

Maduramicin (B1675897), also known as Yumamycin, was first discovered as a fermentation product of the bacterium Actinomadura yumaensis. nih.govnih.govplos.org This microorganism was originally isolated from a soil sample collected in Yuma County, Arizona, which led to its specific epithet "yumaensis". nih.govplos.org Initially, the producing organism was identified as Nocardia sp. X-14868. bioaustralis.comrsc.org Further taxonomic studies led to its reclassification as Actinomadura yumaensis. nih.govrsc.org Some sources also mention its production by Actinomadura rubra. researchgate.netwikipedia.orgekb.egdrugbank.com The discovery of this compound was part of a broader effort to identify novel polyether antibiotics with valuable biological activities. bioaustralis.com

Classification as a Monovalent Glycoside Polyether Ionophore Antibiotic

This compound is classified as a monovalent glycoside polyether ionophore antibiotic. nih.govnih.govtoku-e.comabhisbio.combiovet.commdpi.com This classification is based on its chemical structure and mechanism of action. As a polyether, its large heterocyclic structure contains a series of electronegative crown ethers. nih.govnih.gov This structure allows it to form complexes with cations, particularly monovalent cations like potassium (K+) and sodium (Na+). bioaustralis.comtoku-e.com The "monovalent" descriptor signifies its preference for binding with ions carrying a single positive charge, with a higher affinity for K+ than Na+. bioaustralis.comtoku-e.com The "glycoside" component of its classification refers to the presence of a sugar-like moiety in its molecular structure. nih.govabhisbio.combiovet.commdpi.com

As an ionophore, this compound facilitates the transport of these ions across biological membranes. fda.gov This disruption of the natural ion gradients across cell membranes, particularly in coccidial parasites, leads to increased osmotic pressure within the protozoal cell. toku-e.combiovet.com This ultimately inhibits essential mitochondrial functions such as substrate oxidation and ATP hydrolysis, resulting in cell death. toku-e.com this compound is considered one of the most potent ionophore anticoccidials. fda.gov

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C47H80O17 | bioaustralis.comtoku-e.com |

| Molecular Weight | 917.1 g/mol | bioaustralis.comtoku-e.com |

| CAS Number | 79356-08-4 | bioaustralis.comtoku-e.com |

| Solubility | Soluble in ethanol, methanol, DMF, DMSO; Poor water solubility | bioaustralis.comtoku-e.comfda.gov |

Evolution of Research Paradigms and Applications

Initial research on this compound was primarily driven by its potent anticoccidial properties, establishing its role as a key feed additive in the poultry industry to control coccidiosis. nih.govnih.govbiovet.com This parasitic disease, caused by various Eimeria species, is a significant economic concern in commercial broiler production. nih.govbiovet.com this compound's effectiveness against these parasites, including some strains resistant to other ionophores, solidified its application in veterinary medicine. abhisbio.combiovet.com

Over time, research has expanded to explore other potential therapeutic applications and to understand its broader biological effects. Studies have investigated its activity against other parasites, such as Cryptosporidium and Treponema, as well as its moderate activity against Gram-positive bacteria. bioaustralis.comtoku-e.com

More recent research has delved into the molecular mechanisms of this compound's action, not only in parasites but also in mammalian cells. This has led to investigations into its effects on cell proliferation and apoptosis (programmed cell death). nih.govplos.orgfigshare.com For instance, studies have shown that this compound can inhibit the proliferation of myoblast cells and induce apoptosis in a dose-dependent manner. nih.govplos.org Research has also explored its impact on myocardial cells, demonstrating that it can induce both apoptosis and necrosis. nih.gov These later-stage research trajectories highlight a shift towards understanding the compound's fundamental cellular and molecular impacts, which could open avenues for new applications or provide insights into its toxicological profile. Furthermore, its potential as an anti-malarial agent has also been a subject of investigation, with studies showing its efficacy against Plasmodium falciparum parasites. rsc.orgnih.gov

Molecular Mechanisms of Action of Maduramicin

Ion Transport Dynamics and Membrane Permeability Alterations

Maduramicin's primary mode of action involves its ability to act as a mobile ion carrier, fundamentally altering the permeability of biological membranes to specific cations. nih.govwikipedia.org It forms lipophilic complexes with these ions, facilitating their transport across lipid bilayers down their concentration gradients. nih.govwikipedia.org This action disrupts the carefully maintained ionic equilibrium essential for normal cellular function. mdpi.com

Preferential Affinity for Monovalent Cations (K+, Rb+, Na+, Li+, Cs+)

This compound (B1675897) exhibits a pronounced selectivity for monovalent cations. elsitioporcino.com Its unique chemical structure, characterized by a series of ether linkages and a terminal carboxylic acid group, creates a cavity that can specifically accommodate these ions. nih.gov Upon binding a cation, the molecule undergoes a conformational change, forming a pseudocyclic structure where the ion is held within a hydrophilic core, while the exterior of the molecule becomes hydrophobic. nih.govabu.edu.ng This structural rearrangement allows the complex to readily partition into and traverse the lipid bilayer of cell membranes. nih.gov

While it can transport various monovalent cations, research indicates a specific hierarchy of affinity. Studies on related ionophores provide a basis for understanding this selectivity. For instance, the ionophore monensin (B1676710) shows a strong preference for sodium (Na+) over potassium (K+), rubidium (Rb+), lithium (Li+), and cesium (Cs+). abu.edu.ng In contrast, nigericin (B1684572) favors K+ over Rb+, Na+, Cs+, and Li+. abu.edu.ng this compound is noted to have a higher affinity for K+ than Na+. made-in-china.comtoku-e.com This selective binding is crucial to its mechanism of action, as it dictates which ion gradients are most significantly affected.

Table 1: Cation Binding Selectivity of Various Polyether Ionophores This table is based on data for related polyether ionophores to illustrate the concept of selective cation affinity.

| Antibiotic | Cation Binding Sequence (Monovalent Cations) |

| Monensin | Na⁺ ≫ K⁺ > Rb⁺ > Li⁺ > Cs⁺ |

| Nigericin | K⁺ > Rb⁺ > Na⁺ > Cs⁺ > Li⁺ |

| This compound | K⁺ > Na⁺ |

| Data for Monensin and Nigericin from abu.edu.ng; Data for this compound from made-in-china.comtoku-e.com |

Facilitation of Cation Exchange Across Biological Membranes

As a mobile ion carrier, this compound facilitates an electrically silent exchange of cations for protons (H+) or other cations across biological membranes. fda.gov This process does not create a net charge movement across the membrane. Instead, it swaps one positively charged ion for another, a mechanism known as electroneutral exchange. fda.gov For example, it can carry a potassium ion into a cell while simultaneously transporting a proton out of the cell. This exchange disrupts both the cation gradient and the pH gradient across the membrane. mdpi.com The continuous cycling of this compound, picking up a cation on one side of the membrane and releasing it on the other, leads to a rapid equilibration of the targeted ion concentrations, effectively collapsing the electrochemical gradient that is vital for numerous cellular processes. nih.govresearchgate.net

Disruption of Intracellular Ion Homeostasis (e.g., Ca2+ Levels)

The primary disruption of monovalent cation gradients by this compound leads to secondary, but equally detrimental, effects on the homeostasis of other ions, most notably calcium (Ca2+). mdpi.comtoku-e.comnih.govtoku-e.com The influx of cations like Na+ can trigger cellular mechanisms that lead to an increase in intracellular Ca2+ concentration. mdpi.com This disruption of Ca2+ homeostasis is a critical factor in this compound-induced cell toxicity. mdpi.com

Elevated intracellular Ca2+ levels can activate a variety of downstream signaling pathways and enzymatic processes that can be harmful to the cell. For example, increased Ca2+ can lead to mitochondrial stress and the activation of apoptotic (programmed cell death) pathways. mdpi.com Studies have shown that this compound administration in primary chicken myocardial cells resulted in increased Ca2+ levels and elevated expression of pro-apoptotic genes. mdpi.com The disruption of intracellular calcium homeostasis is a key mechanism by which various drugs exert their therapeutic or toxic effects. nih.gov

Impact on Membrane Potential and Osmotic Balance

By facilitating the movement of ions across the cell membrane, this compound directly impacts the membrane potential and the osmotic balance of the cell. nih.govvetsintez.comcabidigitallibrary.org The membrane potential, a voltage difference across the membrane, is established and maintained by the differential distribution of ions. This compound's action of dissipating these ion gradients leads to a depolarization of the membrane. nih.gov

Furthermore, the influx of ions into the cell, driven by the concentration gradient, is followed by an influx of water in an attempt to maintain osmotic equilibrium. vetsintez.comcabidigitallibrary.org This influx of water causes the cell to swell. vetsintez.com This disturbance in osmotic pressure can lead to cellular dysfunction and, in severe cases, lysis (rupture) of the cell membrane, ultimately causing cell death. vetsintez.com

Cellular Bioenergetics and Mitochondrial Function Perturbations

The disruption of ion homeostasis by this compound has profound consequences for cellular energy production, primarily by affecting mitochondrial function. made-in-china.comtoku-e.comnih.govtoku-e.com Mitochondria, often referred to as the powerhouses of the cell, are central to cellular bioenergetics, responsible for generating the majority of the cell's adenosine (B11128) triphosphate (ATP), the primary energy currency. mdpi.comifm.orgnih.gov

Inhibition of Mitochondrial Substrate Oxidation

This compound has been shown to inhibit mitochondrial functions, including the oxidation of substrates. made-in-china.comtoku-e.comnih.govtoku-e.comscispace.com Substrate oxidation is a key part of the process of cellular respiration where nutrients are broken down to produce ATP. The disruption of the mitochondrial membrane potential and ion gradients by this compound interferes with the electron transport chain, a critical component of oxidative phosphorylation. government.se This inhibition of substrate oxidation impairs the cell's ability to generate ATP, leading to an energy crisis. The inability to meet the cell's energy demands contributes significantly to the cytotoxic effects of this compound. made-in-china.comtoku-e.comnih.govtoku-e.com

Table 2: Summary of this compound's Effects on Cellular and Mitochondrial Functions

| Parameter | Effect of this compound | Reference |

| Monovalent Cation Transport | Increased transport across membranes | nih.govvetsintez.com |

| Intracellular Na⁺/K⁺ Balance | Disrupted | mdpi.comvetsintez.com |

| Intracellular Ca²⁺ Levels | Increased | mdpi.com |

| Membrane Potential | Depolarized/Disrupted | nih.govmdpi.com |

| Cellular Osmotic Pressure | Increased, leading to swelling | vetsintez.comcabidigitallibrary.org |

| Mitochondrial Substrate Oxidation | Inhibited | made-in-china.comtoku-e.comnih.govtoku-e.com |

| ATP Production | Decreased | made-in-china.comtoku-e.comnih.govtoku-e.com |

Impairment of ATP Hydrolysis

This compound acts as a potent ionophore, a class of compounds that can transport ions across lipid membranes. toku-e.comtoku-e.commade-in-china.com Its mechanism involves forming complexes with monovalent cations, such as sodium (Na+) and potassium (K+), and facilitating their movement across cellular and mitochondrial membranes. toku-e.comtoku-e.commade-in-china.com This action disrupts the delicate ionic gradients that are essential for normal cellular function. scialert.net The influx of cations into compartments like the mitochondria leads to increased osmotic pressure. toku-e.comtoku-e.commade-in-china.com This disruption of homeostasis inhibits critical mitochondrial functions, including substrate oxidation and the hydrolysis of adenosine triphosphate (ATP). toku-e.comtoku-e.commade-in-china.comscialert.net The inability to efficiently hydrolyze ATP, a key energy currency of the cell, contributes significantly to the compound's cytotoxic effects. scialert.net

Induction of Mitochondrial Stress

The ionophoric activity of this compound is a direct cause of significant mitochondrial stress. scialert.net By disrupting ion transport and collapsing the mitochondrial membrane potential, it interferes with the organelle's primary functions. scialert.net This functional disruption is a form of stress that can trigger a cellular response known as the integrated stress response (ISR), which is activated to manage cellular damage and attempt to restore homeostasis. elifesciences.org Mitochondrial dysfunction is a known activator of the ISR. elifesciences.orge-dmj.org In response to such stress, cells may activate signaling pathways that can lead to changes in gene expression and protein synthesis aimed at mitigating the damage. e-dmj.org However, if the stress is severe or prolonged, these pathways can instead initiate programmed cell death. elifesciences.org Furthermore, certain insults can cause apoptosis-inducing factor (AIF) to move from the mitochondria to the nucleus, where it contributes to caspase-independent cell death. nih.gov

Cell Cycle Regulation and Cellular Proliferation Inhibition

This compound has been shown to be a potent inhibitor of cellular proliferation in various cell types, including mouse myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30). toku-e.comtoku-e.comnih.gov This anti-proliferative effect is achieved by intervening in the cell cycle, leading to a halt in cell division. nih.govnih.gov

Accumulation of Cells at G0/G1 Phase

A primary mechanism by which this compound inhibits cell proliferation is by inducing cell cycle arrest at the G0/G1 phase. nih.govnih.govplos.orgsemanticscholar.org Studies on mouse myoblast C2C12 cells demonstrated that treatment with this compound resulted in a significant, concentration-dependent accumulation of cells in the G0/G1 phase. nih.govsemanticscholar.orgresearchgate.net For instance, treating C2C12 cells with 0.5 µg/mL of this compound increased the proportion of cells in the G0/G1 phase from approximately 50.6% to 63.0%. researchgate.net

This effect is not limited to myoblasts. In H9c2 myocardial cells, this compound also induced a time-dependent arrest in the G0/G1 phase. nih.gov Treatment with 0.5 µg/mL of this compound for 36 hours increased the G0/G1 cell population from 67.06% to 83.02%, and this increased further to 87.39% after 72 hours of treatment. nih.gov This arrest at the G0/G1 checkpoint prevents cells from entering the S phase, where DNA synthesis occurs, thereby halting proliferation. nih.govresearchgate.net

Table 1: Effect of this compound on H9c2 Myocardial Cell Cycle Distribution

| Treatment Condition | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |

|---|---|---|---|

| Control | 67.06% | 17.07% | 15.86% |

| 0.5 µg/mL this compound (36h) | 83.02% | 8.15% | 8.83% |

| 0.5 µg/mL this compound (72h) | 87.39% | 6.21% | 6.39% |

Data sourced from a study on H9c2 myocardial cells. nih.gov

Downregulation of Cyclin D1 Expression

The progression through the G1 phase of the cell cycle is largely driven by the activity of cyclin-CDK complexes, particularly Cyclin D1 in complex with its partner kinases. semanticscholar.org Research has consistently shown that this compound's ability to induce G0/G1 arrest is directly linked to its capacity to downregulate the expression of Cyclin D1. nih.govnih.govplos.org In both C2C12 myoblasts and H9c2 myocardial cells, treatment with this compound led to a significant, time- and concentration-dependent decrease in the protein levels of Cyclin D1. nih.govnih.govresearchgate.net This reduction in Cyclin D1 removes a key driver for G1/S phase transition, thus contributing to the observed cell cycle arrest. nih.govresearchgate.net

Modulation of Cyclin-Dependent Kinases (CDK4, CDK6) and CDC25A Expression

In addition to affecting Cyclin D1, this compound also modulates other critical regulators of the G1 phase. nih.govplos.orgnih.gov Specifically, it downregulates the protein expression of cyclin-dependent kinases CDK4 and CDK6, which partner with Cyclin D1 to phosphorylate target proteins and drive the cell cycle forward. nih.govplos.orgsemanticscholar.orgresearchgate.net The phosphatase CDC25A, which activates cyclin-CDK complexes, is also a target of this compound. nih.govplos.orgsemanticscholar.orgresearchgate.net Studies have shown that this compound treatment leads to a significant downregulation of CDC25A expression. nih.govplos.orgresearchgate.net The combined reduction of Cyclin D1, CDK4, CDK6, and CDC25A creates a significant barrier to cell cycle progression. nih.govresearchgate.netresearchgate.net

Upregulation of CDK Inhibitors (p21Cip1, p27Kip1)

Complementing the downregulation of positive cell cycle regulators, this compound also enhances the expression of negative regulators. nih.govplos.orgnih.gov Specifically, it upregulates the protein expression of the CDK inhibitors p21Cip1 and p27Kip1. nih.govplos.orgsemanticscholar.orgresearchgate.net These proteins function by binding to and inhibiting the activity of cyclin-CDK complexes. researchgate.net By increasing the levels of p21Cip1 and p27Kip1, this compound further ensures that the activity of any remaining G1-phase cyclin-CDK complexes is suppressed. nih.govplos.orgresearchgate.net This upregulation, in concert with the downregulation of cyclins and CDKs, leads to a state of hypophosphorylation of the Retinoblastoma (Rb) protein, a key event that locks the cell in the G0/G1 phase. nih.govplos.orgsemanticscholar.orgresearchgate.net

Table 2: Summary of this compound's Effect on Cell Cycle Regulatory Proteins

| Protein | Function | Effect of this compound | Reference |

|---|---|---|---|

| Cyclin D1 | Positive regulator of G1/S transition | Downregulated | nih.govnih.govresearchgate.net |

| CDK4 | Positive regulator of G1/S transition | Downregulated | nih.govplos.orgresearchgate.net |

| CDK6 | Positive regulator of G1/S transition | Downregulated | nih.govplos.orgresearchgate.net |

| CDC25A | Phosphatase that activates CDKs | Downregulated | nih.govplos.orgresearchgate.net |

| p21Cip1 | CDK inhibitor, negative regulator | Upregulated | nih.govplos.orgresearchgate.net |

Consequences on Retinoblastoma Protein (Rb) Phosphorylation

This compound has been shown to influence the phosphorylation state of the Retinoblastoma protein (Rb), a critical regulator of cell cycle progression at the G1/S checkpoint. Research indicates that this compound treatment leads to a decrease in the phosphorylation of Rb. plos.orgnih.gov This state, known as hypophosphorylation, keeps Rb in its active, growth-suppressive state. researchgate.net

The mechanism behind this effect involves the modulation of key cell cycle proteins. nih.gov this compound downregulates the expression of Cyclin D1, as well as cyclin-dependent kinases CDK4 and CDK6. plos.orgnih.govplos.org Concurrently, it upregulates the expression of CDK inhibitors such as p21Cip1 and p27Kip1. plos.orgnih.gov The reduced activity of the Cyclin D/CDK4/6 complexes, coupled with the increased presence of inhibitors, results in the inhibition of Rb phosphorylation. plos.orgresearchgate.net This action effectively causes the cells to accumulate in the G0/G1 phase of the cell cycle. plos.orgtoku-e.comtoku-e.com In Western blot analyses, this is observed as a faster-migrating band for the Rb protein, which represents the dephosphorylated form. researchgate.net

Programmed Cell Death Pathways Induced by this compound

This compound is a potent inducer of programmed cell death, or apoptosis, in various cell types. nih.govtoku-e.com It accomplishes this by activating multiple signaling cascades within the cell. nih.gov Research demonstrates that this compound triggers apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways. nih.govresearchgate.netnih.gov The culmination of these activations is a caspase-dependent cleavage of cellular substrates, leading to the systematic dismantling of the cell. plos.orgresearchgate.net

Apoptosis Induction Mechanisms

This compound initiates the extrinsic apoptotic pathway by upregulating the expression of specific death receptors and their associated proteins. researchgate.net Studies have shown a concentration-dependent increase in the protein expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) and its corresponding Death Receptor 4 (DR4). plos.orgnih.gov

In addition to the ligand and receptor, this compound also increases the expression of the adaptor protein TNFR-associated death domain (TRADD). plos.orgresearchgate.netnih.gov TRADD is crucial for relaying the apoptotic signal from the receptor complex. researchgate.net Interestingly, treatment with this compound does not appear to affect the expression of other components of the extrinsic pathway, such as Fas ligand (FasL), Fas receptor, Tumor Necrosis Factor alpha (TNFα), TNFR1, or Death Receptor 5 (DR5). researchgate.net This suggests a specific mode of action targeting the TRAIL/DR4 signaling axis. researchgate.netnih.gov

The intrinsic apoptotic pathway is also a significant target of this compound's action. researchgate.net The compound induces the expression of pro-apoptotic proteins belonging to the B-cell lymphoma 2 (Bcl-2) family. plos.org Specifically, a marked, concentration-dependent increase in the expression of Bcl-2-associated X protein (BAK) and Bcl-2-associated death promoter (BAD) is observed following this compound treatment. plos.orgresearchgate.netnih.gov These proteins are critical for initiating mitochondrial outer membrane permeabilization, a key step in the intrinsic pathway. mdpi.com

Conversely, studies indicate that this compound does not significantly alter the expression levels of several anti-apoptotic proteins, including Survivin, Mcl-1, Bcl-2, and Bcl-xL. researchgate.net The resulting shift in the balance towards pro-apoptotic proteins like BAK and BAD promotes the progression of apoptosis. plos.orgresearchgate.net

Table 1: Effect of this compound on Apoptosis Pathway Protein Expression This table summarizes research findings on how this compound modulates key proteins in the extrinsic and intrinsic apoptotic pathways.

| Pathway | Protein | Effect of this compound Treatment | Reference |

|---|---|---|---|

| Extrinsic | TRAIL | Upregulated | plos.org, researchgate.net, nih.gov |

| DR4 | Upregulated | plos.org, researchgate.net, nih.gov | |

| TRADD | Upregulated | plos.org, researchgate.net | |

| Intrinsic | BAK | Upregulated | plos.org, researchgate.net, nih.gov |

| BAD | Upregulated | plos.org, researchgate.net, nih.gov | |

| Bcl-2 | No significant change | researchgate.net |

The convergence of both extrinsic and intrinsic pathway activation leads to the initiation of a caspase activation cascade. researchgate.net this compound treatment has been shown to activate initiator caspases associated with both pathways. plos.org Activation of the extrinsic pathway leads to the cleavage and activation of Caspase-8. researchgate.netnih.gov Simultaneously, the intrinsic pathway activation results in the cleavage and activation of Caspase-9. plos.orgresearchgate.net

These initiator caspases then activate the executioner, or effector, caspase, Caspase-3. nih.gov The activation of Caspase-3, evidenced by its cleavage, is a central event in the execution phase of apoptosis. plos.orgresearchgate.net The activation of caspases 3, 8, and 9 has been confirmed at both the gene and protein levels in cells treated with this compound. nih.gov

A primary substrate for activated Caspase-3 is Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. researchgate.net The cleavage of PARP by Caspase-3 is considered a hallmark of caspase-dependent apoptosis. plos.orgresearchgate.net Following treatment with this compound, a concentration-dependent increase in the cleavage of PARP is consistently observed. plos.orgnih.gov This inactivation of PARP ensures that the cell does not expend energy on repairing DNA damage, thereby facilitating the apoptotic process. researchgate.net The cleavage of PARP is a direct consequence of the this compound-induced caspase cascade. plos.orgresearchgate.netnih.gov

Table 2: this compound's Impact on the Caspase Cascade and PARP This table details the activation of key caspases and the subsequent cleavage of the PARP enzyme as induced by this compound.

| Molecule | Type | Role | Effect of this compound Treatment | Reference |

|---|---|---|---|---|

| Caspase-8 | Initiator Caspase | Activated by extrinsic pathway | Cleavage/Activation | plos.org, researchgate.net, nih.gov |

| Caspase-9 | Initiator Caspase | Activated by intrinsic pathway | Cleavage/Activation | plos.org, researchgate.net, nih.gov |

| Caspase-3 | Executioner Caspase | Activated by initiator caspases | Cleavage/Activation | plos.org, researchgate.net, nih.gov |

| PARP | DNA Repair Enzyme | Substrate of Caspase-3 | Cleavage/Inactivation | plos.org, researchgate.net, nih.gov |

Caspase-Independent Apoptosis Considerations

While this compound can trigger caspase-dependent apoptosis, evidence strongly suggests it also induces cell death through caspase-independent pathways. nih.govresearchgate.net This is highlighted by the observation that the pan-caspase inhibitor z-VAD-fmk only partially prevents this compound-induced cell death in myoblast cells, indicating that other mechanisms are at play. researchgate.netnih.gov

Another potential contributor to this pathway is Endonuclease G (EndoG), a mitochondrial nuclease that can also translocate to the nucleus during apoptosis to degrade nuclear DNA. biomedpharmajournal.orgsemanticscholar.org While its direct role in this compound-induced apoptosis is still under investigation, its involvement in caspase-independent cell death pathways makes it a protein of interest. cnjournals.comnih.gov

| Protein | Localization | Function in Caspase-Independent Apoptosis | Effect of this compound |

| Apoptosis Inducing Factor (AIF) | Mitochondria | Translocates to the nucleus to induce DNA fragmentation and chromatin condensation. nih.govembopress.orgwikipedia.org | Enhances nuclear translocation. nih.gov |

| Endonuclease G (EndoG) | Mitochondria | Translocates to the nucleus to degrade nuclear DNA. biomedpharmajournal.orgsemanticscholar.org | Role not yet fully elucidated. |

Necrosis Induction

In addition to apoptosis, this compound is a potent inducer of necrosis, a form of lytic, pro-inflammatory cell death. nih.govnih.gov This is evidenced by both in vitro studies on myocardial and myoblast cells and in vivo observations of cardiomyopathy and skeletal muscle necrosis. nih.govup.ac.zamdpi.com The induction of necrosis by this compound appears to be concentration-dependent. nih.gov

Necroptosis is a programmed form of necrosis that is dependent on the kinase activities of Receptor-Interacting Protein Kinase 1 (RIPK1) and Receptor-Interacting Protein Kinase 3 (RIPK3), and the subsequent phosphorylation of Mixed Lineage Kinase domain-Like protein (MLKL). rockland.comfrontiersin.orgnih.gov Upon activation, MLKL oligomerizes and translocates to the plasma membrane, leading to membrane disruption and cell lysis. frontiersin.orgmdpi.com While the precise role of the RIPK1-RIPK3-MLKL signaling axis in this compound-induced necrosis has not been fully elucidated, it represents a key pathway in programmed necrosis. rockland.com The necrotic effects of this compound contribute significantly to the tissue damage observed in cases of toxicity. up.ac.zamdpi.comresearchgate.net

| Feature | Apoptosis | Necrosis |

| Cell Morphology | Cell shrinkage, chromatin condensation, apoptotic bodies | Cell swelling, membrane rupture |

| Biochemical Hallmark | Caspase activation (dependent pathway), AIF translocation (independent pathway) nih.gov | Loss of membrane integrity, release of cellular contents |

| Inflammatory Response | Generally non-inflammatory | Pro-inflammatory |

| This compound's Role | Induces both caspase-dependent and -independent apoptosis nih.govresearchgate.net | Induces necrosis in a concentration-dependent manner nih.gov |

Reactive Oxygen Species (ROS) Formation and Oxidative Stress

This compound exposure leads to the formation of reactive oxygen species (ROS) and subsequent oxidative stress in various tissues. researchgate.netresearchgate.netresearchgate.net ROS are chemically reactive molecules containing oxygen that, at high levels, can damage lipids, proteins, and nucleic acids. mdpi.comthermofisher.comscielo.sa.cr This imbalance between ROS production and the cell's ability to detoxify these reactive products results in oxidative stress. thermofisher.comscielo.sa.cr

Studies have shown that this compound toxicity is associated with increased levels of malondialdehyde (MDA), a marker of lipid peroxidation and oxidative damage. researchgate.netresearchgate.net The induction of oxidative stress by this compound is observed in multiple organs, including the liver, gills, and intestine in animal models. researchgate.netcolab.wscabidigitallibrary.org

The cellular response to this compound-induced oxidative stress involves the modulation of antioxidant enzyme activities. researchgate.netresearchgate.netarccjournals.com At lower concentrations or in the initial stages of exposure, there can be an increase in the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) as a compensatory response. researchgate.netcolab.ws However, at higher concentrations or with prolonged exposure, the activities of these protective enzymes can be significantly inhibited, exacerbating cellular damage. researchgate.netcolab.ws The expression of genes related to the antioxidant response, such as those regulated by the Nrf2-Keap1 pathway, is also significantly affected by this compound treatment. mdpi.comcolab.wscabidigitallibrary.org

| Indicator | Description | Effect of this compound |

| Reactive Oxygen Species (ROS) | Highly reactive oxygen-containing molecules | Increased production |

| Malondialdehyde (MDA) | Marker of lipid peroxidation | Increased levels researchgate.netresearchgate.net |

| Superoxide Dismutase (SOD) | Antioxidant enzyme | Activity is modulated (initially increased, then inhibited) researchgate.netcolab.ws |

| Catalase (CAT) | Antioxidant enzyme | Activity is modulated (initially increased, then inhibited) researchgate.netcolab.ws |

| Glutathione Peroxidase (GPX) | Antioxidant enzyme | Activity is modulated (initially increased, then inhibited) researchgate.netcolab.ws |

Biosynthetic Pathways and Metabolic Engineering for Maduramicin Production

Precursor Incorporation and Elucidation of Building Blocks (Acetate, Propionate (B1217596), Methionine)

Early biosynthetic studies on maduramicin (B1675897) were conducted using the producing strain Actinomadura yumaensis. nih.govresearchgate.net Through the use of precursors labeled with isotopes such as ¹³C, ¹⁴C, and ¹⁸O, researchers were able to trace the origins of the complex carbon skeleton of the antibiotic. nih.govjst.go.jpresearchgate.net

These feeding experiments revealed that the larger this compound alpha component is assembled from several fundamental metabolic precursors. nih.govresearchgate.net The molecule, which has a forty-seven carbon framework arranged in a seven-ring system, derives its structure from eight acetate (B1210297) molecules, seven propionate molecules, and four methionine molecules. nih.govresearchgate.netjst.go.jp The related this compound beta, which lacks one methoxy (B1213986) group, was found to incorporate three methyl groups from methionine. nih.govresearchgate.net Further investigation showed that the distinct carbohydrate moiety attached to the polyether structure was enriched by methionine, but not substantially by either acetate or propionate. nih.govresearchgate.netjst.go.jp These incorporation studies were also instrumental in allowing for the definitive assignment of the ¹³C NMR spectrum of this compound. nih.govresearchgate.net

Table 1: Precursor Contribution to this compound Biosynthesis

| Precursor | Number of Units Incorporated (this compound Alpha) |

|---|---|

| Acetate | 8 |

| Propionate | 7 |

| Methionine | 4 |

Genomics-Driven Discovery of the Biosynthetic Gene Cluster (BGC)

While precursor studies illuminated the building blocks of this compound, the genetic blueprint for its assembly remained unknown for over 35 years. researchgate.net A breakthrough came from the application of modern genomics to an industrial producing strain. nih.govresearchgate.net

Researchers performed whole-genome sequencing on Actinomadura sp. J1-007, an industrial strain used for this compound production. nih.govnih.govrsc.org This genomic analysis led to the successful identification of the this compound biosynthetic gene cluster (BGC), designated as the mad cluster. nih.govnih.gov The cluster was identified as a type 1 polyketide synthase (T1PKS) gene cluster, which is typical for the biosynthesis of complex polyketides like this compound. nih.govrsc.org

Following the identification of the BGC, an in silico analysis was conducted. nih.govresearchgate.netresearchgate.net By examining the DNA sequence and the predicted functions of the enzymes encoded by the genes within the mad cluster, researchers could propose a complete biosynthetic pathway for this compound. nih.govresearchgate.net This computational prediction provided valuable insights into the step-by-step enzymatic reactions required to assemble the polyketide chain and tailor it to form the final this compound molecule. nih.govresearchgate.net

Metabolic Engineering Strategies for Enhanced Titer and Analog Production

The discovery of the this compound BGC opened the door for targeted genetic manipulation to improve production yields. nih.govnih.gov A key challenge was the lack of established genetic tools for the industrial Actinomadura sp. J1-007 strain, which is a non-spore-forming actinomycete and historically difficult to engineer. nih.govresearchgate.net

To overcome the hurdles of genetically modifying Actinomadura sp. J1-007, a new conjugation method was developed. nih.govresearchgate.netresearchgate.net This technique allows for the transfer of genetic material into the this compound-producing strain. nih.gov The method incorporates a site-specific integration system, which enables the stable insertion of genes into the host chromosome for reliable expression. nih.govresearchgate.netgoogle.com This development provided a crucial platform for subsequent metabolic engineering efforts. nih.gov

By introducing extra copies of the madTE gene under the control of a strong promoter, the metabolic flux towards this compound was significantly increased. nih.gov This strategy proved successful, as the overexpression of MadTE resulted in a 30% increase in the this compound titer, achieving a yield of 7.16 g/L in shake-flask fermentation. nih.govresearchgate.netresearchgate.net This finding not only demonstrated a viable strategy for enhancing this compound production but also provided a platform for future engineering to create novel this compound analogs. nih.gov

Table 2: Summary of Metabolic Engineering of Actinomadura sp. J1-007

| Engineering Strategy | Target | Outcome | Reference |

|---|---|---|---|

| Gene Overexpression | Type II Thioesterase (MadTE) | 30% increase in this compound titer | nih.gov |

| Final Titer Achieved | This compound | 7.16 g/L | nih.govresearchgate.net |

Table 3: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| Acetate |

| Propionate |

Bioconversion and Biotransformation Studies

Bioconversion and biotransformation studies explore the modification of a chemical compound by biological systems, such as microorganisms or isolated enzymes. These processes are pivotal for generating novel analogues of a parent compound with potentially improved properties or for understanding its metabolic fate. In the context of this compound, research in this area has primarily focused on its metabolic transformation in target animals and its degradation in the environment, rather than on the deliberate enzymatic creation of new derivatives in a laboratory setting.

Studies on the metabolism of this compound in chickens have identified a principal biotransformation pathway. The most significant metabolic reaction is the O-demethylation of a methoxy group located on the A ring of the this compound molecule. fda.gov This process results in the formation of a specific metabolite, identified as CL 116 ,885. fda.gov This type of reaction is a common Phase I metabolic process for xenobiotics, often mediated by cytochrome P450 (CYP450) enzyme systems, which aim to increase the polarity of the compound to facilitate its excretion. mdpi.com

The environmental fate and biotransformation of this compound, particularly in poultry waste, have also been investigated. When this compound is excreted, it is subject to degradation by the microbial communities present in the manure. fda.gov Research documented in regulatory filings shows that this compound concentrations in stored chicken excreta decrease significantly over time. fda.gov This suggests that microorganisms within the manure perform biotransformation, breaking down the complex polyether structure. While specific microbial species or enzymatic pathways responsible for this degradation have not been fully elucidated in the available literature, the data clearly indicate that biotransformation is the primary mechanism for its decay in this environment. fda.govacs.org This is a critical factor in assessing the environmental impact of the antibiotic's use in poultry production.

The following tables summarize the key findings from documented biotransformation studies on this compound.

Table 1: Documented Biotransformation of this compound

| Biocatalytic System | Substrate | Transformation Type | Product / Result | Research Context |

|---|---|---|---|---|

| Chicken (in vivo metabolism) | This compound | O-demethylation | Metabolite CL 116 ,885 | Animal Metabolism |

Table 2: Degradation of this compound in Stored Chicken Excreta

| Storage Condition | Time (weeks) | Outcome | Key Finding |

|---|

Pharmacological Activities and Biological Efficacy

Anticoccidial Efficacy in Avian Species

Maduramicin (B1675897) is widely recognized for its effectiveness in controlling coccidiosis in chickens, a parasitic disease caused by protozoa of the genus Eimeria.

Spectrum of Activity Against Eimeria Species (E. tenella, E. maxima, E. acervulina)

This compound exhibits a broad spectrum of activity against the most economically significant Eimeria species that affect poultry. nih.gov Studies have demonstrated its efficacy in controlling infections caused by Eimeria tenella, Eimeria maxima, and Eimeria acervulina. nih.govanimbiosci.org Research has shown that this compound is effective in reducing lesion scores and protecting against mortality in chickens experimentally infected with these Eimeria species. biomol.comluvas.edu.in For instance, in broiler chickens challenged with a mixture of E. acervulina, E. maxima, and E. tenella, this compound was effective in controlling lesions in the upper, mid, and cecal regions of the intestine. researchgate.net

Comparative Efficacy Studies with Other Ionophores

The efficacy of this compound has been compared to other ionophore anticoccidials, such as monensin (B1676710), salinomycin (B1681400), and narasin (B1676957). In trials with broilers infected with ionophore-tolerant field isolates of coccidia, this compound was found to be more effective than monensin and narasin, and demonstrated comparable efficacy to salinomycin in reducing lesions and mortality. nih.gov Another study comparing this compound with salinomycin and monensin against E. tenella concluded that while all three were effective, this compound showed slightly better performance in preventing mortality and lesion development. luvas.edu.in However, in some comparative studies, other ionophores have shown superiority against specific Eimeria species. For example, one study found salinomycin to be superior in controlling E. acervulina lesions, while this compound was more effective against E. tenella. nih.gov There is also evidence suggesting that this compound can be effective against Eimeria isolates that have developed resistance to other ionophores. cambridge.org

Antibacterial Activity Against Gram-Positive Organisms

This compound possesses moderate antibacterial activity, primarily against Gram-positive bacteria. nih.goveuropa.eu Its activity against Gram-negative bacteria is negligible. biomol.comeuropa.eu The minimum inhibitory concentrations (MICs) for this compound against various Gram-positive bacteria range from 0.9 to 125 µg/ml. biomol.com In vivo studies in chickens have not detected significant microbiological effects, and the use of this compound in feed does not appear to lead to the development of bacterial resistance to other therapeutic antibiotics. europa.eueuropa.eu

Antimalarial Properties

Recent research has highlighted the potent antimalarial activity of this compound, targeting the Plasmodium falciparum parasite, which is responsible for the most severe form of malaria in humans.

Activity Against Plasmodium falciparum Sexual and Asexual Stages

This compound is a powerful inhibitor of both the asexual and sexual stages of P. falciparum. asm.org It is effective against the asexual blood stages of the parasite, which cause the clinical symptoms of malaria. researchgate.net Studies have shown that this compound can rapidly eliminate asexual schizont stages in vitro. asm.orgnih.gov Furthermore, it is active against late-stage gametocytes, the sexual forms of the parasite responsible for transmission from humans to mosquitoes. nih.govnih.gov The effective concentration (EC50) of this compound against late-stage gametocytes has been reported to be as low as 14.8 nM. asm.orgnih.gov

Gametocytocidal Effects and Transmission Blocking

A key aspect of this compound's antimalarial activity is its potent effect on gametocytes, which are typically not targeted by many standard antimalarial drugs. asm.orgnih.gov this compound acts rapidly, causing morphological changes in mature gametocytes within an hour of exposure and eliminating them within 12 hours in vitro. asm.orgnih.gov This rapid action is crucial for blocking the transmission of the parasite. mdpi.com In vivo studies using a mouse model of malaria have confirmed that this compound can completely block malaria transmission. asm.orgnih.gov This transmission-blocking capability is a significant attribute, as it has the potential to reduce the spread of malaria. mdpi.com

Investigation of Other Therapeutic Potentials (e.g., Anticancer, Antiviral)

Beyond its established role as an anticoccidial agent and its potential as an antimalarial, this compound has been investigated for other therapeutic applications, primarily in oncology and virology. nih.gov

Anticancer Potential:

This compound has emerged as a compound of interest for its anticancer properties. nih.govmatilda.science Research has focused on its efficacy against aggressive cancers like triple-negative breast cancer (TNBC). nih.gov Studies have shown that this compound can suppress the growth of TNBC cells. nih.gov To overcome its poor aqueous solubility and enhance its therapeutic effect, a nanoemulsion formulation of this compound (MAD-NEs) was developed. This formulation not only showed stability and high encapsulation efficiency but also demonstrated a superior ability to shrink breast tumor size and inhibit liver and lung metastasis in vivo compared to free this compound. nih.gov

The anticancer mechanism of this compound involves inducing cell cycle arrest and apoptosis. In TNBC cells, MAD-NEs were found to arrest cells in the G0/G1 phase and trigger apoptosis. nih.gov Similarly, in studies using mouse myoblast (C2C12) and human rhabdomyosarcoma (RD and Rh30) cells, this compound inhibited cell proliferation by arresting the cell cycle at the G0/G1 phase and induced apoptotic cell death. plos.org This was associated with the downregulation of key cell cycle proteins like cyclin D1, CDK4, and CDK6, and the upregulation of CDK inhibitors. plos.org

Anticancer Activity of this compound

| Cell Line/Model | Observed Effect | Mechanism | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (MDA-MB-231, 4T1 cells) | Inhibited cell growth, invasion, and metastasis | Cell cycle arrest at G0/G1 phase, induction of apoptosis | nih.gov |

| Myoblast (C2C12) & Rhabdomyosarcoma (RD, Rh30) cells | Inhibited cell proliferation, induced cell death | Cell cycle arrest at G0/G1 phase, induction of apoptosis via caspase activation | plos.org |

| Myocardial H9c2 cells | Inhibited cell proliferation, reduced cell viability | Inhibition of ERK1/2 signaling pathway via activation of PP2A | nih.gov |

Antiviral Potential:

This compound has also been identified as having broad-spectrum antiviral activity, particularly against enveloped viruses. biorxiv.org This has led to its investigation as a potential therapeutic agent for various viral infections. nih.govnih.gov

In the context of the SARS-CoV-2 pandemic, this compound was identified as an effective inhibitor of the virus in Vero E6 cells. pnas.orgnews-medical.net Studies reported an IC50 (half-maximal inhibitory concentration) of 1.3 μM against SARS-CoV-2. pnas.org Further research confirmed its efficacy against the epidemic SARS-CoV-2 with an EC50 of 70 nM, which was noted to be more efficient than remdesivir (B604916) and chloroquine (B1663885) in the same study. biorxiv.org

Its antiviral activity is not limited to coronaviruses. This compound has shown potent inhibitory effects against a range of other enveloped viruses, including Japanese Encephalitis Virus (JEV), Zika Virus (ZIKV), Dengue Virus (DENV), and Chikungunya Virus (CHIKV). biorxiv.org For JEV, it exhibited a highly efficacious average EC50 of 10.7 nM. researchgate.net The proposed mechanism for its broad-spectrum activity involves hindering critical steps of the virus replication cycle rather than interfering with viral attachment or entry. biorxiv.org

Antiviral Activity of this compound

| Virus | Parameter | Value | Cell Line | Reference |

|---|---|---|---|---|

| SARS-CoV-2 | IC50 | 1.3 μM | Vero E6 | pnas.org |

| SARS-CoV-2 | EC50 | 70 nM | - | biorxiv.org |

| Japanese Encephalitis Virus (JEV) | EC50 | 10.7 nM | Vero | researchgate.net |

| Influenza virus PR8 | EC50 | 11 nM | - | biorxiv.org |

Mechanisms of Resistance Development

Resistance in Eimeria Species

Integrated transcriptomic and metabolomic studies on maduramicin-resistant (MRR) and drug-sensitive (DS) strains of Eimeria tenella have provided significant insights into the molecular and metabolic underpinnings of resistance. nih.govnih.gov These analyses help identify key pathways and regulatory networks that are altered in resistant parasites. nih.gov

Transcriptomic Analysis of Resistant Strains (Eimeria tenella MRR)

Transcriptome analysis comparing this compound-resistant (MRR) and drug-sensitive (DS) sporozoites of E. tenella has identified a vast number of genes whose expression levels are significantly changed in the resistant strain. nih.govshvri.ac.cn This approach provides crucial information on the functional genomic alterations associated with resistance. researchgate.net

A comparative transcriptomic analysis between the MRR and DS strains of E. tenella revealed 5,016 differentially expressed genes (DEGs) in the resistant strain. nih.govshvri.ac.cnresearchgate.net Subsequent pathway enrichment analysis highlighted that these DEGs were significantly involved in several key metabolic and cellular processes. nih.govshvri.ac.cnresearchgate.net

Key pathways with altered gene expression include:

Spliceosome : Alterations in the spliceosome machinery suggest that post-transcriptional regulation plays a role in the resistance phenotype. nih.govshvri.ac.cnresearchgate.net

Carbon Metabolism : Changes in carbon metabolism genes indicate a fundamental shift in how the resistant parasite generates energy and metabolic intermediates. nih.govshvri.ac.cnresearchgate.net

Glycolysis/Gluconeogenesis : Several studies have pointed to the differential expression of genes involved in glycolysis. nih.govshvri.ac.cnresearchgate.netnih.gov For instance, phosphoglycerate kinase (PGK), a key enzyme in this pathway, was found to be significantly downregulated in a this compound-resistant strain compared to the sensitive one. researchgate.netcambridge.orgresearchgate.net This downregulation was also observed at the translational level and was negatively correlated with the concentration of This compound (B1675897). cambridge.orgresearchgate.net Conversely, other research has noted that some DEGs related to glycolysis/gluconeogenesis were identified in MRR strains. nih.gov

Amino Acid Biosynthesis : The differential expression of genes in amino acid synthesis pathways points to an altered protein and metabolic requirement in resistant parasites. nih.govshvri.ac.cnresearchgate.net

Other Processes : DEGs were also identified in pathways related to the regulation of the actin cytoskeleton and DNA replication. nih.govnih.gov Additionally, genes associated with cytoskeletal rearrangements and energy metabolism have been implicated. nih.gov

**Table 1: Key Metabolic Processes with Differentially Expressed Genes (DEGs) in this compound-Resistant *E. tenella***

| Metabolic Process | Key Findings | References |

|---|---|---|

| Spliceosome | DEGs were significantly enriched in this pathway. | nih.gov, researchgate.net, shvri.ac.cn |

| Carbon Metabolism | DEGs were significantly involved in this central metabolic pathway. | nih.gov, researchgate.net, shvri.ac.cn |

| Glycolysis/Gluconeogenesis | Downregulation of key enzymes like Phosphoglycerate Kinase (PGK) was observed in MRR strains. | researchgate.net, nih.gov, cambridge.org, researchgate.net |

| Amino Acid Biosynthesis | DEGs were found to be involved in various amino acid synthesis pathways. | nih.gov, researchgate.net, shvri.ac.cn |

| Cytoskeleton & DNA Replication | DEGs were identified in pathways regulating the actin cytoskeleton and DNA replication. | nih.gov, nih.gov, nih.gov |

Metabolomic Analysis of Resistant Strains

Metabolomic studies complement transcriptomics by revealing the actual changes in metabolite levels within the parasite, offering a clearer picture of the functional consequences of altered gene expression. nih.gov Untargeted metabolomic analysis of MRR versus DS strains of E. tenella identified 297 differentially expressed metabolites (DEMs). nih.govnih.govshvri.ac.cn

The identified DEMs were found to be involved in numerous metabolic pathways, indicating a widespread metabolic reprogramming in the resistant parasites. nih.govnih.govshvri.ac.cn

Key pathways with altered metabolite profiles include:

Fructose and Mannose Metabolism : This was one of the primary pathways affected, suggesting an alteration in the utilization of these sugars. nih.govnih.govshvri.ac.cn

Cysteine and Methionine Metabolism : Changes in this pathway point to altered sulfur-containing amino acid metabolism, which is crucial for protein structure and antioxidant defense. nih.govnih.govshvri.ac.cn

Arginine and Proline Metabolism : Alterations in this pathway suggest changes in the metabolism of these amino acids, which are involved in various cellular functions including protein synthesis and stress response. nih.govnih.gov

Glutathione (B108866) Metabolism : This pathway is central to antioxidant defense. nih.govnih.govshvri.ac.cn Combined transcriptomic and metabolomic data revealed that while key enzymes in the glycolytic pathway were upregulated, certain key enzymes in the glutathione metabolic pathway were downregulated in the MRR strain. shvri.ac.cn

**Table 2: Key Metabolic Pathways with Differentially Expressed Metabolites (DEMs) in this compound-Resistant *E. tenella***

| Metabolic Pathway | Key Findings | References |

|---|---|---|

| Fructose and Mannose Metabolism | DEMs were significantly enriched in this pathway in both untargeted and targeted analyses. | nih.gov, nih.gov, shvri.ac.cn |

| Cysteine and Methionine Metabolism | DEMs were significantly involved in this amino acid pathway. | nih.gov, nih.gov, shvri.ac.cn |

| Arginine and Proline Metabolism | DEMs were identified in this pathway, indicating altered amino acid metabolism. | nih.gov, nih.gov |

| Glutathione Metabolism | DEMs were involved in this crucial antioxidant pathway. | nih.gov, nih.gov, shvri.ac.cn |

Altered Energy Homeostasis

This compound-resistant sporozoites exhibit altered energy homeostasis compared to their drug-sensitive counterparts. nih.govnih.gov The resistant parasites appear to consume more energy to cope with the stress induced by the drug. nih.gov This is supported by findings that genes related to energy metabolism are upregulated in resistant strains. nih.gov The increased metabolic activity includes high glycolysis activity and enhanced hexosamine metabolism. nih.gov This metabolic shift is a key survival strategy, allowing the parasite to manage the physiological stress imposed by this compound. frontiersin.org

Cross-Resistance Patterns with Other Polyether Ionophores

Cross-resistance, where resistance to one drug confers resistance to another with a similar mode of action, is a known phenomenon among polyether ionophores. cambridge.orgegranth.ac.in A high degree of cross-resistance has been reported among this compound, salinomycin (B1681400), and narasin (B1676957). egranth.ac.infrontiersin.org However, this is not always consistent. cambridge.org Some studies have reported inconsistent cross-resistance between different ionophores like lasalocid, monensin (B1676710), narasin, and salinomycin. cambridge.org

There are instances where this compound has been effective against Eimeria isolates that were resistant to other ionophores. tandfonline.comcambridge.org Conversely, some field isolates have shown multiple resistance to both salinomycin and this compound. cambridge.org In laboratory settings, an E. tenella strain resistant to this compound was found to be fully sensitive to other drugs like diclazuril. nih.gov Studies on Dutch field isolates from the late 1990s showed that while resistance was widespread, some isolates remained sensitive or had reduced sensitivity to this compound and narasin. tandfonline.comtandfonline.com

Bacterial Resistance Mechanisms

The emergence of bacterial resistance to polyether ionophores like this compound, once thought to be unlikely due to their mode of action, is now a documented phenomenon. This resistance is not a result of phenotypic adaptation but is rooted in specific, genetically encoded mechanisms that can be transferred between bacteria. frontiersin.org The primary strategies involve the active removal of the antibiotic from the bacterial cell and the dissemination of the genetic determinants of resistance through mobile DNA elements.

Identification and Characterization of Resistance Genes (e.g., NarAB ABC-Type Transporter in Enterococcus faecium)

For a long time, it was presumed that genetically encoded resistance to polyether ionophores did not exist. frontiersin.org However, research has now proven that resistance can be transferred between enterococci strains through conjugation, a process of horizontal gene transfer. frontiersin.org This discovery pointed to a specific genetic basis for the resistance.

Subsequent investigations led to the identification and characterization of a key resistance mechanism in the bacterium Enterococcus faecium. frontiersin.org This mechanism is a two-gene operon, named narAB, which encodes an ATP-binding cassette (ABC) type transporter. frontiersin.orgresearchgate.net ABC transporters are a large family of membrane proteins that use the energy from ATP hydrolysis to move various substrates across cellular membranes. mdpi.com In this context, the NarAB transporter functions as an efflux pump, actively expelling certain polyether ionophores from the bacterial cell, thus reducing their intracellular concentration and conferring resistance. researchgate.netreactgroup.org

Experimental studies have confirmed that the narAB operon is sufficient to confer reduced susceptibility to several polyether ionophores. researchgate.net Specifically, E. faecium strains carrying the narAB genes show decreased susceptibility to this compound, narasin, and salinomycin. frontiersin.orgasm.org Interestingly, the NarAB transporter does not provide resistance against the ionophore monensin. frontiersin.orgfrontiersin.org Research has demonstrated that the presence of the narAB genes leads to a measurable increase in the minimum inhibitory concentration (MIC) for this compound and other susceptible ionophores. frontiersin.org

| Compound | Effect of NarAB Expression | Reference |

|---|---|---|

| This compound | Reduced susceptibility | frontiersin.org |

| Narasin | Reduced susceptibility | frontiersin.org |

| Salinomycin | Reduced susceptibility | frontiersin.org |

| Monensin | No change in susceptibility | frontiersin.org |

Mobile Genetic Elements in Resistance Transfer

The dissemination of antibiotic resistance genes throughout bacterial populations is largely facilitated by mobile genetic elements (MGEs). mdpi.comfrontiersin.org These are segments of DNA, such as plasmids and transposons, that can move within a genome or be transferred between different bacterial cells and species via horizontal gene transfer. mdpi.comnih.gov

The genes for the NarAB transporter (narAB) have been found to be located on such mobile elements, specifically on transferable plasmids in Enterococcus faecium. frontiersin.orgwur.nl This plasmid-mediated nature is a critical factor in the spread of this compound resistance. wur.nl The transfer of these plasmids between bacteria can occur through conjugation, which has been demonstrated experimentally. frontiersin.org

A significant concern is the co-localization of narAB with genes conferring resistance to medically important antibiotics on the same plasmids. researchgate.netasm.org Studies have revealed that plasmids carrying narAB often also harbor resistance genes for antibiotics like vancomycin (B549263) (vanA), erythromycin, and tetracycline. asm.orgfrontiersin.org This physical linkage means that the use of ionophores like this compound can indirectly select for bacteria that are also resistant to crucial human medicines. asm.org The co-transfer of narasin (conferred by narAB) and vancomycin resistance during conjugation has been frequently observed. frontiersin.org This linkage between ionophore resistance and resistance to clinically relevant antibiotics has been identified in E. faecium isolates from poultry worldwide. asm.org

| Mobile Element | Associated Resistance Genes | Bacterial Host | Reference |

|---|---|---|---|

| Plasmid | narAB, vanA (Vancomycin resistance) | Enterococcus faecium | asm.orgfrontiersin.org |

| Plasmid | narAB, Erythromycin resistance genes | Enterococcus faecium | asm.org |

| Plasmid | narAB, Tetracycline resistance genes | Enterococcus faecium | asm.orgfrontiersin.org |

Toxicological Research and Pathophysiological Manifestations

Cellular and Organ-Specific Toxicity Mechanisms

Myoblast Cell Toxicity (C2C12, RD, Rh30 Cell Lines)

Studies using mouse myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30) have demonstrated that maduramicin (B1675897) inhibits cell proliferation and induces cell death in a concentration-dependent manner. nih.govplos.orgnih.gov The toxic mechanism involves halting the cell cycle at the G0/G1 phase and triggering apoptosis. nih.govnih.govresearchgate.net

Key molecular events in myoblasts exposed to this compound include:

Downregulation of cell cycle proteins: A decrease in the expression of cyclin D1, cyclin-dependent kinases (CDK4 and CDK6), and CDC25A has been observed. nih.govplos.org

Upregulation of CDK inhibitors: Conversely, the expression of CDK inhibitors p21Cip1 and p27Kip1 is increased, leading to reduced phosphorylation of the retinoblastoma protein (Rb). nih.govplos.org

Induction of apoptosis-related proteins: this compound induces the expression of pro-apoptotic proteins such as BAK, BAD, DR4, TRADD, and TRAIL. nih.govplos.org This leads to the activation of caspases 8, 9, and 3, and subsequent cleavage of poly ADP ribose polymerase (PARP), a hallmark of apoptosis. nih.govplos.org

These findings suggest that this compound's toxicity in myoblasts is executed through a multi-faceted approach of inhibiting cell proliferation and actively inducing apoptosis. nih.govplos.org

Interactive Table: Effects of this compound on Myoblast Cell Lines

| Cell Line | Effect | Molecular Changes |

| C2C12 | Inhibition of proliferation, apoptosis | Downregulation of Cyclin D1, CDK4, CDK6; Upregulation of p21Cip1, p27Kip1; Induction of BAK, BAD, DR4, TRADD, TRAIL |

| RD | Inhibition of proliferation, apoptosis | Induction of BAK, BAD, DR4, TRADD, TRAIL; Activation of caspases 8, 9, 3 |

| Rh30 | Inhibition of proliferation, apoptosis | Induction of BAK, BAD, DR4, TRADD, TRAIL; Activation of caspases 8, 9, 3 |

Myocardial Cell Damage (H9c2 Cell Line)

In the rat myocardial cell line H9c2, this compound has been shown to induce both apoptosis and necrosis. nih.gov The cardiotoxicity is characterized by a reduction in cell viability and the inhibition of cell proliferation. researcher.life

The mechanisms of this compound-induced myocardial cell damage include:

Induction of methuosis: this compound causes excessive cytoplasmic vacuolization, a characteristic of a non-apoptotic form of cell death called methuosis. nih.gov These vacuoles originate from macropinocytosis and acquire characteristics of late endosomes and lysosomes. nih.gov

Activation of extrinsic apoptotic pathway: this compound increases the expression of DR4 and TRAIL, leading to the activation of caspases 8 and 3 and cleavage of PARP. nih.gov

Caspase-independent cell death: The compound induces the nuclear translocation of apoptosis-inducing factor (AIF). nih.gov

Blockage of autophagic flux: An accumulation of both LC3-II and p62/SQSTM1 indicates that this compound disrupts the autophagy process. nih.gov

Activation of PP2A and inhibition of ERK1/2: this compound activates protein phosphatase 2A (PP2A), which in turn suppresses the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), contributing to its cytotoxic effects. researcher.lifenih.gov

Interactive Table: this compound's Impact on H9c2 Myocardial Cells

| Toxicity Mechanism | Key Molecular Events |

| Methuosis | Excessive cytoplasmic vacuolization from macropinocytosis. nih.gov |

| Apoptosis | Increased expression of DR4 and TRAIL; Activation of caspases 8 and 3; PARP cleavage. nih.gov |

| Caspase-Independent Death | Nuclear translocation of AIF. nih.gov |

| Autophagy Disruption | Accumulation of LC3-II and p62/SQSTM1. nih.gov |

| Signal Transduction | Activation of PP2A; Inhibition of ERK1/2 phosphorylation. researcher.life |

Renal Damage and Acute Renal Failure

Clinical and experimental evidence points to this compound's nephrotoxic potential, leading to acute renal failure. nih.govresearchgate.net In animal models, this compound exposure has been associated with the shedding of renal epithelial cells. mdpi.com Studies in rats have shown that this compound can cause elevated serum urea (B33335) levels, indicating renal injury. nih.gov Human poisoning cases have also presented with rhabdomyolysis and subsequent acute renal failure. nih.govresearchgate.net The underlying mechanism is thought to be related to myoglobin (B1173299) leakage from damaged muscles, leading to kidney injury. nih.gov

Liver Dysfunction

Liver dysfunction is another significant manifestation of this compound toxicity. nih.gov Histopathological examinations have revealed degeneration of liver cells in animals exposed to this compound. mdpi.com Biochemical analyses have shown significantly increased levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), which are indicators of liver damage. mdpi.com

Molecular Basis of Toxicity

Role of Ion Imbalance and Osmotic Stress

As a polyether ionophore, this compound's fundamental mechanism of action involves the disruption of ion gradients across cellular membranes. plos.org It forms lipophilic complexes with monovalent cations, particularly Na+ and K+, and to a lesser extent Ca2+, facilitating their transport across biological membranes. plos.orgmdpi.comtoku-e.com

This uncontrolled ion movement leads to:

Ion Imbalance: The disruption of the natural intracellular ion concentration, particularly an influx of Na+ and Ca2+, is a primary trigger for toxicity. mdpi.com

Osmotic Stress: The increased intracellular cation concentration raises the osmotic pressure within the cell, causing cellular swelling and eventual lysis. plos.orgtoku-e.com

Mitochondrial Dysfunction: The ion imbalance can lead to mitochondrial stress and inhibit crucial functions such as substrate oxidation and ATP hydrolysis, ultimately contributing to cell death. plos.orgmdpi.comtoku-e.com

This disruption of ion homeostasis and the resulting osmotic stress are considered central to the cytotoxic effects of this compound across different cell types. mdpi.com

Oxidative Stress Contribution to Cellular Damage

A key mechanism underlying this compound's toxicity is the induction of oxidative stress through the excessive production of reactive oxygen species (ROS). nih.govmdpi.com This ionophore disrupts cellular ion balance, which can lead to mitochondrial stress and a subsequent increase in intracellular ROS levels. nih.govmdpi.com

Studies have shown that exposure to this compound elevates cellular ROS levels in various cell types, including skeletal myoblasts and cardiac muscle cells. nih.govnih.gov In zebrafish, for instance, this compound exposure led to a significant increase in the activities of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) at lower concentrations, indicating a compensatory response to oxidative stress. colab.wsresearchgate.netcabidigitallibrary.org However, at higher concentrations, these enzyme activities were inhibited, suggesting the antioxidant defense system was overwhelmed. colab.wscabidigitallibrary.org This is further supported by the increased levels of malondialdehyde (MDA), a marker of lipid peroxidation and cell membrane damage, in the liver and gills of exposed zebrafish. colab.wsresearchgate.netcabidigitallibrary.org

The generation of ROS is a critical upstream event that triggers downstream signaling pathways leading to cellular damage. nih.govnih.gov Specifically, this compound-induced ROS has been shown to inhibit protein phosphatase 5 (PP5), which in turn activates the c-Jun N-terminal kinase (JNK) cascade, a pathway known to be involved in stress-induced apoptosis. nih.gov This connection highlights the central role of oxidative stress in mediating the cytotoxic effects of this compound.

Induction of Apoptosis and Necrosis in Target Cells

This compound has been demonstrated to induce both apoptosis (programmed cell death) and necrosis (uncontrolled cell death) in target cells, particularly those of the myocardium and skeletal muscle. plos.orgnih.gov

In rat myocardial cells (H9c2), this compound reduces cell viability in a concentration- and time-dependent manner. nih.gov Flow cytometry analysis has revealed that this compound treatment significantly increases the populations of both apoptotic and necrotic cells. nih.govresearchgate.netplos.org The induction of apoptosis occurs through both extrinsic and intrinsic pathways. plos.orgchemsrc.comchemondis.com Mechanistically, this compound upregulates the expression of tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) and its death receptor 4 (DR4). plos.orgnih.gov This leads to the activation of caspase-8 and caspase-3, and subsequent cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis. plos.orgnih.gov Furthermore, this compound can induce caspase-independent apoptosis by promoting the nuclear translocation of apoptosis-inducing factor (AIF). nih.gov

In myoblast cells, this compound also triggers apoptosis by upregulating the expression of pro-apoptotic proteins such as BAK and BAD, which are associated with the intrinsic pathway, leading to the activation of caspase-9 and caspase-3. plos.orgnih.gov Interestingly, in addition to apoptosis, this compound can also cause a form of non-apoptotic cell death known as "methuosis" in myocardial cells, which is characterized by excessive cytoplasmic vacuolization. researchgate.netnih.gov

| Cell Type | Key Molecular Events | Outcome | Reference |

|---|---|---|---|

| Myocardial Cells (H9c2) | Upregulation of TRAIL and DR4, activation of caspases 8 and 3, PARP cleavage, AIF nuclear translocation. | Apoptosis (extrinsic and caspase-independent), Necrosis. | nih.gov |

| Myoblast Cells (C2C12, RD, Rh30) | Upregulation of TRAIL, DR4, TRADD, BAK, and BAD, activation of caspases 8, 9, and 3, PARP cleavage. | Apoptosis (extrinsic and intrinsic). | plos.org |

| Primary Chicken Myocardial Cells | Increased apoptosis ratios and cleaved caspase-3. | Apoptosis. | nih.gov |

In Vivo Toxicity Studies and Pathological Findings

In vivo studies in various animal models have corroborated the in vitro findings, demonstrating that this compound's primary targets are skeletal and cardiac muscle.

Skeletal Muscle Degeneration (Rhabdomyolysis)

A hallmark of this compound toxicity is the induction of rhabdomyolysis, a condition involving the rapid breakdown of skeletal muscle fibers. researchgate.netmdpi.commdpi.com This leads to the release of intracellular contents, such as myoglobin, into the bloodstream, which can cause severe complications like acute kidney injury. researchgate.netmdpi.comunmc.edu